Desoxymetasone

Glucocorticoid Receptor Binding In Vitro Pharmacology Structure-Activity Relationship

Desoxymetasone (also known as desoximetasone) is a high-potency, fluorinated synthetic glucocorticoid receptor (GR) agonist belonging to the corticosteroid class. Structurally related to dexamethasone, it exerts its therapeutic effect by binding to intracellular GRs, which subsequently translocate to the nucleus to modulate gene transcription, leading to anti-inflammatory and immunosuppressive outcomes.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
Cat. No. B10763890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxymetasone
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
InChIInChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18?,19?,20?,21?,22+/m1/s1
InChIKeyVWVSBHGCDBMOOT-OKPPOTDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desoxymetasone: Potency, Receptor Affinity, and Clinical Context for Scientific Sourcing and Formulation Selection


Desoxymetasone (also known as desoximetasone) is a high-potency, fluorinated synthetic glucocorticoid receptor (GR) agonist belonging to the corticosteroid class [1]. Structurally related to dexamethasone, it exerts its therapeutic effect by binding to intracellular GRs, which subsequently translocate to the nucleus to modulate gene transcription, leading to anti-inflammatory and immunosuppressive outcomes [1]. This compound is characterized by a specific substitution pattern, notably the presence of a fluorine atom at the 9α position and a methyl group at the 16α position, which are critical for enhancing its receptor binding affinity and prolonging its duration of action relative to non-fluorinated corticosteroids [2]. The compound's physicochemical properties, including a molecular weight of 376.46 g/mol and a melting point of 213-215 °C, are well-defined, facilitating its formulation in various topical vehicles [3].

Why Desoxymetasone's Pharmacological Profile Precludes Simple In-Class Substitution


The topical corticosteroid class is highly heterogeneous, with potency, vehicle influence, and systemic absorption profiles varying dramatically between compounds and even between different formulations of the same drug. Substituting desoxymetasone with another in-class agent like betamethasone valerate, clobetasol propionate, or triamcinolone acetonide cannot be assumed to be clinically or functionally equivalent. Key differentiating factors include intrinsic receptor binding affinity (as demonstrated by rank-order potency studies), vasoconstrictive activity (a standard surrogate for clinical potency), clinical efficacy in specific dermatoses, and importantly, the risk-benefit profile concerning local irritation and systemic hypothalamic-pituitary-adrenal (HPA) axis suppression [1]. The quantitative evidence presented below demonstrates that while desoxymetasone often exhibits comparable or superior efficacy to certain analogs, its distinct profile in terms of formulation-specific irritation and systemic safety provides a clear, data-driven rationale for its preferential selection in specific research and clinical scenarios [2].

Quantitative Evidence Guide: Direct Comparator Data for Desoxymetasone Sourcing Decisions


Receptor Binding Affinity: Desoxymetasone Demonstrates a High Rank-Order Binding Potency vs. Dexamethasone and Other Steroids

In competitive radioligand binding assays using human spleen tumor cytosols as a source of glucocorticoid receptors, desoxymetasone exhibited a superior binding potency compared to dexamethasone and a panel of other steroids. The rank order of binding affinity was quantitatively determined [1].

Glucocorticoid Receptor Binding In Vitro Pharmacology Structure-Activity Relationship

Vasoconstriction Assay: Desoxymetasone 0.25% is Noninferior to Betamethasone 0.05% and More Active than Clobetasol 0.05%

A double-blind, vehicle-controlled vasoconstriction study in healthy volunteers directly compared two desoxymetasone 0.25% formulations (ointment and fatty ointment) with betamethasone 0.05% and clobetasol propionate 0.05% [1]. The degree of blanching, a surrogate for topical corticosteroid potency, was measured chromametrically.

Vasoconstriction Assay Topical Bioavailability Comparative Potency

Clinical Efficacy in Eczema: Desoxymetasone 0.25% Cream Shows Superior or Equivalent Efficacy to Betamethasone Valerate 0.1%

A double-blind, multi-center clinical trial involving 96 patients with eczema compared the efficacy of 0.25% desoxymetasone cream, 0.05% desoxymetasone cream, 0.1% betamethasone valerate cream, and 1% hydrocortisone cream over a 3-week period [1]. The 0.25% desoxymetasone formulation demonstrated the greatest degree of improvement across all assessed clinical parameters.

Eczema Atopic Dermatitis Clinical Trial Comparative Efficacy

Irritation and Sensitization Profile: Desoxymetasone 0.25% and 0.5% Sprays are Significantly Less Irritating than Clobetasol 0.05% Spray

A multicenter, double-blinded, randomized, controlled study assessed the cumulative irritation and sensitization potential of desoxymetasone 0.25% and 0.5% topical sprays, with clobetasol propionate 0.05% spray serving as an active comparator [1]. The primary outcome was the difference in mean cumulative irritation score over 22 days.

Formulation Science Skin Irritation Patient Adherence Topical Spray

Systemic Safety: Desoxymetasone 0.25% Spray is Associated with a Lower Risk of HPA-Axis Suppression than Topical Clobetasol in Extensive Psoriasis

A multicenter, open-label clinical trial evaluated the potential for HPA-axis suppression in patients with extensive plaque psoriasis treated with desoxymetasone 0.25% spray for 28 days [1]. The study's conclusions explicitly compared this risk profile to that of another high-potency topical corticosteroid, clobetasol.

Psoriasis HPA Axis Suppression Systemic Safety Adrenal Suppression

Optimized Application Scenarios for Desoxymetasone Based on Quantitative Comparator Evidence


Formulation of High-Potency Topical Corticosteroids for Extensive Psoriasis

Desoxymetasone 0.25% spray is a preferred candidate for developing treatments for moderate to severe, extensive plaque psoriasis. The quantitative evidence demonstrates a lower risk of HPA-axis suppression compared to clobetasol [1], a critical safety advantage when treating larger body surface areas (mean 11-23% BSA). This allows for potent local efficacy without the same degree of systemic risk, directly addressing a key clinical limitation of other super-potent corticosteroids.

Development of Low-Irritation Topical Sprays for Sensitive Skin or Chronic Use

For developing new topical spray formulations intended for sensitive skin, long-term management, or patient populations with adherence concerns, desoxymetasone offers a significant advantage. Direct comparative data shows desoxymetasone 0.25% and 0.5% sprays are significantly less irritating than clobetasol propionate 0.05% spray (mean irritation score difference of -0.46 and -0.57, respectively) [2]. This lower irritation potential is a key differentiator for improving patient adherence and reducing treatment discontinuation.

Comparative Efficacy Studies in Eczema and Inflammatory Dermatoses

Researchers designing head-to-head clinical trials for eczema or other inflammatory dermatoses should select desoxymetasone 0.25% as a high-potency comparator arm. Evidence from a double-blind trial showed that desoxymetasone 0.25% cream was the most effective treatment, producing superior improvement across all clinical parameters compared to 0.05% desoxymetasone and 0.1% betamethasone valerate, which showed only equivalent efficacy in half of the assessments [3]. This establishes a clear benchmark for efficacy testing of new therapeutic entities.

In Vitro Glucocorticoid Receptor (GR) Binding Studies as a Positive Control

Due to its high and well-characterized rank-order binding affinity (ranked #1 among tested steroids, including dexamethasone and cortisol) [4], desoxymetasone serves as an ideal positive control or reference standard in in vitro GR binding and transactivation/transrepression assays. Its consistent and potent activity ensures reliable assay validation and enables precise quantification of relative potency for novel GR ligands.

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